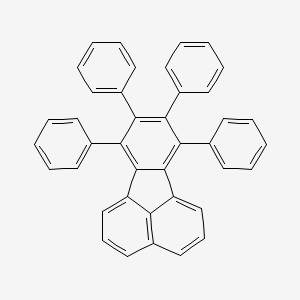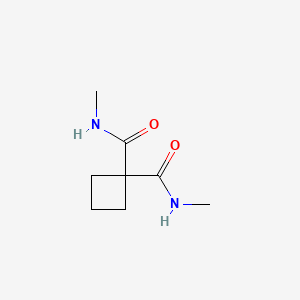
1,1-Cyclobutanedicarboxamide, N,N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of cyclobutane, featuring two carboxamide groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,1-dicarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which 1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1,1-dicarboxamide: A closely related compound with similar structural features.
Cyclobutane-1,2-dicarboxamide: Another derivative of cyclobutane with different substitution patterns.
Cyclobutanecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups
Uniqueness
1,1-Cyclobutanedicarboxamide, N,N’-dimethyl- is unique due to its specific substitution pattern and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
22759-63-3 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-N,1-N'-dimethylcyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-6(11)8(4-3-5-8)7(12)10-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
UVKMAZFJSBBRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1(CCC1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



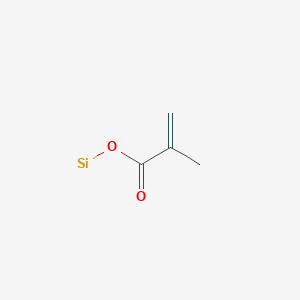

![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
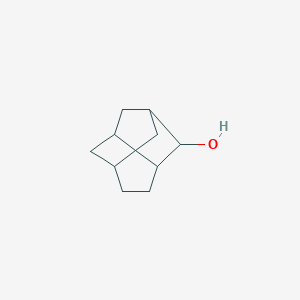
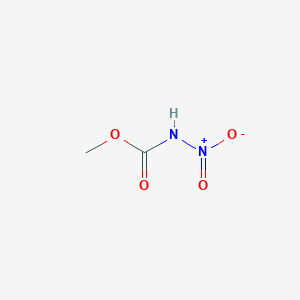
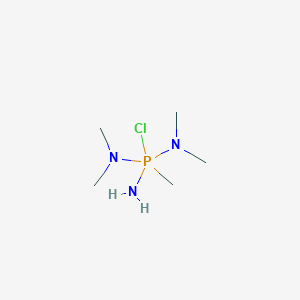
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

